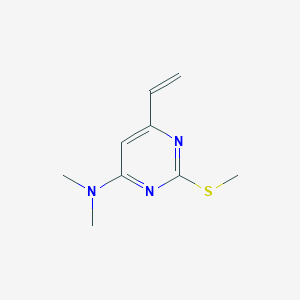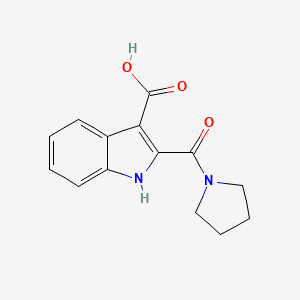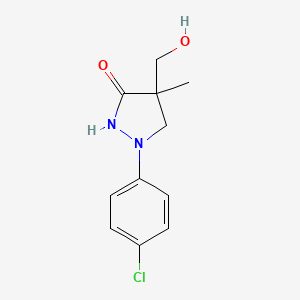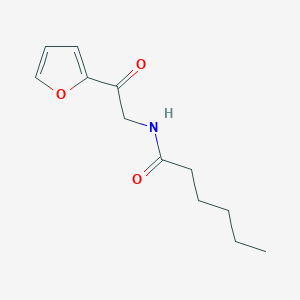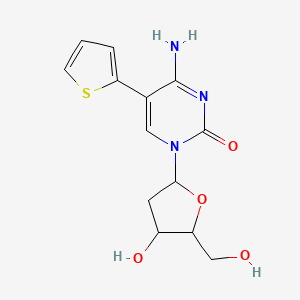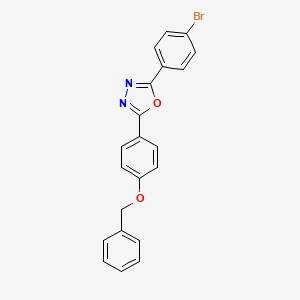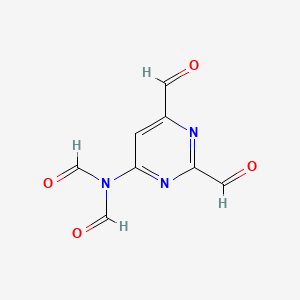
N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide typically involves multi-step organic reactions. The starting materials are usually pyrimidine derivatives, which undergo formylation reactions to introduce formyl groups at the 2, 4, and 6 positions. Common reagents for formylation include formic acid, formamide, and formyl chloride. The reaction conditions often require acidic or basic catalysts and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide can undergo various chemical reactions, including:
Oxidation: Conversion of formyl groups to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of formyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the formyl groups are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Corresponding substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Diformylpyrimidin-4-yl)-N-formylformamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The formyl groups could interact with active sites of enzymes, leading to inhibition or activation of enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triformylpyridine: Another pyridine derivative with three formyl groups.
2,6-Diformylpyridine: A simpler pyridine derivative with two formyl groups.
4-Formylpyrimidine: A pyrimidine derivative with a single formyl group.
Properties
Molecular Formula |
C8H5N3O4 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
N-(2,6-diformylpyrimidin-4-yl)-N-formylformamide |
InChI |
InChI=1S/C8H5N3O4/c12-2-6-1-8(11(4-14)5-15)10-7(3-13)9-6/h1-5H |
InChI Key |
RDYIUGNRIRZTBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1N(C=O)C=O)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)

